

# Spectroscopic Data of 3-Cyclopropylpyridin-4-amine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Cyclopropylpyridin-4-amine

Cat. No.: B594301

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Cyclopropylpyridin-4-amine**. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted spectroscopic data for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and key characteristics for IR and Mass Spectrometry, based on the chemical structure. Detailed, standardized experimental protocols for obtaining such data are also included for practical application in a laboratory setting.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) data, and the expected key signals in infrared (IR) spectroscopy and mass spectrometry (MS) for **3-Cyclopropylpyridin-4-amine**.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.95	d	1H	H-6 (Pyridine)
~7.85	s	1H	H-2 (Pyridine)
~6.60	d	1H	H-5 (Pyridine)
~4.50	br s	2H	-NH <sub>2</sub>
~1.80	m	1H	-CH- (Cyclopropyl)
~0.95	m	2H	-CH <sub>2</sub> - (Cyclopropyl)
~0.65	m	2H	-CH <sub>2</sub> - (Cyclopropyl)

Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~152.0	C-4 (Pyridine, C-NH <sub>2</sub> )
~148.5	C-2 (Pyridine)
~147.0	C-6 (Pyridine)
~120.5	C-3 (Pyridine, C-cyclopropyl)
~108.0	C-5 (Pyridine)
~12.0	-CH- (Cyclopropyl)
~8.0	-CH <sub>2</sub> - (Cyclopropyl)

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration
3450 - 3300	N-H stretching (asymmetric and symmetric) of the primary amine
3100 - 3000	C-H stretching of the aromatic pyridine ring and cyclopropyl group
1650 - 1580	N-H bending (scissoring) of the primary amine
1600 - 1450	C=C and C=N stretching of the pyridine ring
1350 - 1250	C-N stretching of the aromatic amine
~1020	Cyclopropyl ring breathing

Table 4: Expected Mass Spectrometry Fragmentation

m/z Value	Fragment Interpretation
134	Molecular ion [M] <sup>+</sup>
133	[M-H] <sup>+</sup> , loss of a hydrogen atom
119	[M-NH <sub>3</sub> ] <sup>+</sup> , loss of ammonia
105	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> , loss of an ethyl group from the cyclopropyl ring
78	Pyridine radical cation

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Cyclopropylpyridin-4-amine** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in an NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrument Setup:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and optimal resolution.
  - Tune and match the probe for the respective nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to approximately 15 ppm.
  - Use a standard  $30^\circ$  or  $45^\circ$  pulse sequence.
  - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
  - Set a relaxation delay of 1-2 seconds between scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to approximately 220 ppm.
  - Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
  - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
  - Employ a relaxation delay of 2-5 seconds.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the resulting spectrum.

- Reference the spectrum to the TMS signal at 0 ppm.
- Perform baseline correction.
- For  $^1\text{H}$  NMR, integrate the signals to determine the relative number of protons.

## Infrared (IR) Spectroscopy

### Attenuated Total Reflectance (ATR) FT-IR

- Sample Preparation: Place a small amount of solid **3-Cyclopropylpyridin-4-amine** directly onto the ATR crystal.
- Instrument Setup:
  - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
  - Record a background spectrum of the empty ATR setup.
- Acquisition:
  - Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
  - Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

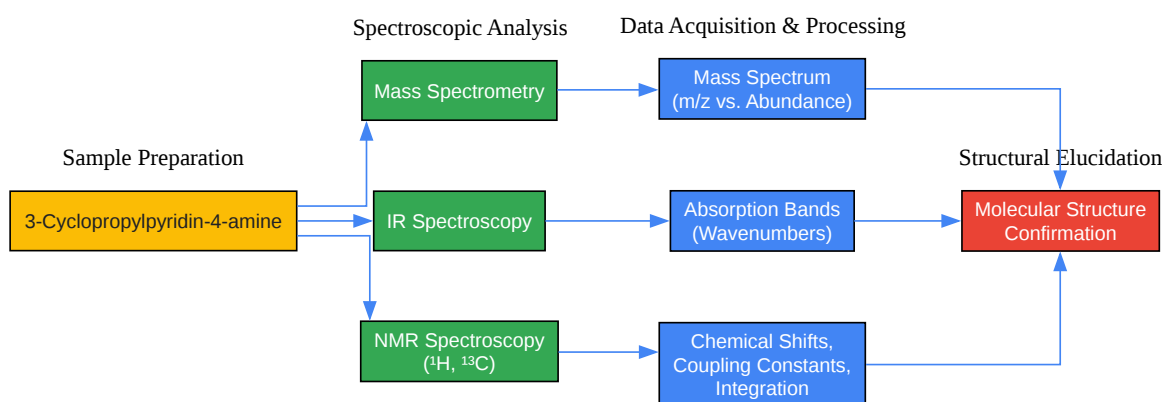
### Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in the ion source.

- Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualizations



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